molecular formula C9H13NO2 B014506 1-(3-Pyridinyl)-1,4-butanediol CAS No. 76014-83-0

1-(3-Pyridinyl)-1,4-butanediol

Cat. No. B014506
CAS RN: 76014-83-0
M. Wt: 167.2 g/mol
InChI Key: RGJHRVMTLGLFPX-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)-1,4-butanediol is a compound of interest in various chemical and biochemical studies due to its potential applications in materials science and as a ligand in coordination chemistry. The compound is characterized by its unique structure, featuring both pyridinyl and butanediol functional groups.

Synthesis Analysis

The synthesis of 1-(3-Pyridinyl)-1,4-butanediol and its derivatives can involve various chemical reactions, including the complexation with negatively charged hosts or catalyzed N-heterocyclization reactions. For instance, the complexation of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene has been investigated, demonstrating the influence of substituent position on binding modes and association constants (Li et al., 2011). Additionally, ruthenium complex-catalyzed N-heterocyclization has been used to synthesize N-substituted pyrroles and pyrrolidines from 1,4-diols and primary amines, highlighting a method for creating structurally related compounds (Tsuji et al., 1987).

Molecular Structure Analysis

The molecular structure of 1-(3-Pyridinyl)-1,4-butanediol and related compounds has been explored through techniques such as NMR, DFT studies, and X-ray crystallography. These studies reveal the tautomerism, conformations, and intramolecular hydrogen bonding patterns in these molecules, providing insights into their chemical behavior and reactivity. For example, a study on tautomerism of pyridinylbutane-1,3-diones using NMR and DFT highlighted the equilibrium constants of the keto-enol tautomers and the effect of substituents (Hansen et al., 2023).

Scientific Research Applications

  • It can be used in the synthesis of N-substituted pyrroles and pyrrolidines from 1,4-diols and primary amines, as found in a study by Tsuji, Yokoyama, Huh, and Watanabe (1987) (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

  • It acts as a reducing agent in transfer hydrogenation reactions, delivering two equivalents of H2 to ketones, imines, and alkenes, according to Maytum, Francos, Whatrup, and Williams (2010) (Maytum, Francos, Whatrup, & Williams, 2010).

  • A study by Navarro, Giovani, and Romero (1991) demonstrated its oxidation by a polypyridine Ru(IV) complex, yielding products like 1-hydroxy-2-butanone and 1-hydroxy-3-butanone (Navarro, Giovani, & Romero, 1991).

  • Pseudomonas putida KT2440's enhanced growth rate and yield on 1,4-butanediol enable biotechnological valorization of plastic monomers in a bio-upcycling approach, as revealed by Li et al. (2020) (Li et al., 2020).

  • It is used as a starting material for the manufacture of various solvents and plastics, as discussed by Janusčak et al. (2017) (Janusčak, Kindl, Matuška, Kukula, & Kačer, 2017).

properties

IUPAC Name

1-pyridin-3-ylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHRVMTLGLFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997362
Record name 1-(Pyridin-3-yl)butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridinyl)-1,4-butanediol

CAS RN

76014-83-0
Record name 4-Hydroxy-4-(3-pyridyl)-butanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)-1,4-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-3-yl)butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDINYL)-1,4-BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-(3-Pyridinyl)-1,4-butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Zhu, AS Abdullah, J He, J Xi, Y Mao, Y Feng… - International journal of …, 2021 - mdpi.com
Children’s exposure to secondhand smoke (SHS) is a severe public health problem. There is still a lack of evidence regarding panoramic changes in children’s urinary metabolites …
Number of citations: 7 0-www-mdpi-com.brum.beds.ac.uk
Q Hu, P Upadhyaya, SS Hecht, FZ Aly, Z Huo… - …, 2022 - academic.oup.com
Lung cancer is the leading cause of cancer-related deaths. While tobacco use is the main cause, only 10–20% of smokers eventually develop clinical lung cancer. Thus, the ability of …
J Zhang, P Wang, C Tan, Y Zhao, Y Zhu, J Bai… - Food & Function, 2022 - pubs.rsc.org
The results of our previous study showed that the structure and function of β-glucan in barley were changed after fermentation by L. plantarum DY-1. In this study, the antioxidant …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
D He - 2022 - search.proquest.com
Tobacco smoke contains multiple toxic compounds, and maternal tobacco smoking during pregnancy has been related to negative infant and child outcomes. Newborn blood spots are …
B BL
Number of citations: 0

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